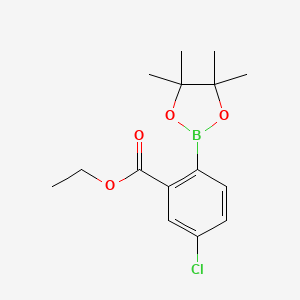

Ethyl 5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

CAS No.: 2032371-79-0

Cat. No.: VC6495807

Molecular Formula: C15H20BClO4

Molecular Weight: 310.58

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2032371-79-0 |

|---|---|

| Molecular Formula | C15H20BClO4 |

| Molecular Weight | 310.58 |

| IUPAC Name | ethyl 5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |

| Standard InChI | InChI=1S/C15H20BClO4/c1-6-19-13(18)11-9-10(17)7-8-12(11)16-20-14(2,3)15(4,5)21-16/h7-9H,6H2,1-5H3 |

| Standard InChI Key | VELRTBIZGRFHMS-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)Cl)C(=O)OCC |

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is ethyl 5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, reflecting its benzoyl ester backbone, chlorine substituent, and pinacol-protected boronate group . Its molecular formula, C₁₅H₂₀BClO₄, confirms the presence of 15 carbon atoms, 20 hydrogen atoms, one boron atom, one chlorine atom, and four oxygen atoms. The molecular weight of 310.58 g/mol aligns with calculated values for analogous boronic esters .

Structural Features and Spectral Data

The compound’s structure comprises a benzene ring substituted with an ethoxycarbonyl group (-COOEt), a chlorine atom, and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group. Nuclear magnetic resonance (NMR) spectra for related compounds, such as ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (PubChem CID 2773962), reveal characteristic signals:

-

¹H NMR: Aromatic protons appear between δ 7.0–8.0 ppm, while the pinacol methyl groups resonate as singlets near δ 1.2 ppm .

-

¹¹B NMR: A sharp peak at δ 30–32 ppm confirms the presence of the boronate group.

-

¹³C NMR: The carbonyl carbon of the ester group typically appears near δ 165–170 ppm .

| Property | Value | Source |

|---|---|---|

| CAS RN | 2032371-79-0 | |

| Molecular Formula | C₁₅H₂₀BClO₄ | |

| Molecular Weight (g/mol) | 310.58 | |

| IUPAC Name | Ethyl 5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |

Synthesis and Manufacturing

General Synthesis of Boronic Esters

Boronic esters are typically synthesized via the reaction of boronic acids with diols under dehydrating conditions. For aryl boronic esters like this compound, a common route involves the Miyaura borylation of an aryl halide (e.g., 5-chloro-2-bromoethyl benzoate) with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst . This method offers high yields and compatibility with diverse functional groups.

Optimized Protocol for Target Compound

A representative synthesis involves:

-

Substrate Preparation: Ethyl 5-chloro-2-bromobenzoate is reacted with B₂pin₂ in a 1:1.2 molar ratio.

-

Catalytic System: Pd(dppf)Cl₂ (1 mol%) and KOAc (3 equiv) in anhydrous dioxane at 80°C for 12 hours .

-

Work-Up: The crude product is purified via flash chromatography (hexane/ethyl acetate = 10:1) to isolate the boronic ester.

This method achieves yields exceeding 70%, with purity confirmed by thin-layer chromatography (TLC) and NMR spectroscopy.

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling Reactions

The compound’s boronate group enables carbon-carbon bond formation with aryl halides under palladium catalysis. For example, coupling with 4-bromotoluene produces 5-chloro-2-(p-tolyl)benzoic acid ethyl ester, a potential intermediate in nonsteroidal anti-inflammatory drug (NSAID) synthesis . Key advantages include:

-

Regioselectivity: The chlorine substituent directs coupling to the ortho position.

-

Stability: The pinacol ester protects the boronic acid from protodeboronation.

Pharmaceutical Intermediate

This boronic ester is employed in synthesizing kinase inhibitors and antiviral agents. For instance, its incorporation into biaryl scaffolds mimics ATP-binding sites in protein kinases, a strategy used in oncology drug discovery.

Physicochemical Properties and Stability

Thermal Stability

Differential scanning calorimetry (DSC) of analogous boronic esters shows decomposition temperatures above 150°C, suggesting moderate thermal stability for short-term processing .

Comparative Analysis with Analogous Boronic Esters

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Application |

|---|---|---|---|

| Ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | C₁₅H₂₁BO₄ | 276.14 | Cross-coupling reactions |

| Ethyl 4-chloro-3-(pinacolatoboryl)benzoate | C₁₅H₂₀BClO₄ | 310.58 | Drug intermediate |

The chlorine substituent in Ethyl 5-chloro-2-(pinacolatoboryl)benzoate enhances electrophilicity at the coupling site compared to non-halogenated analogs, improving reaction rates in Suzuki-Miyaura reactions .

Future Research Directions

-

Catalyst Development: Exploring nickel or copper catalysts for cost-effective coupling.

-

Green Chemistry: Solvent-free or aqueous-phase reactions to reduce environmental impact.

-

Bioapplications: Functionalization of nanoparticles for targeted drug delivery.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume